molecular formula C22H24N2O3 B2979864 (Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 896072-69-8

(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

カタログ番号 B2979864
CAS番号: 896072-69-8
分子量: 364.445
InChIキー: GTQRITVKASDCSA-MOSHPQCFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
BenchChem offers high-quality (Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Electrocatalysis and Oxygen Reduction Reaction (ORR)

The compound has been investigated for its electrocatalytic properties, particularly in the context of oxygen reduction reactions (ORR). Researchers have synthesized metal-organic frameworks (MOFs) based on this compound and explored their potential as efficient electrocatalysts. For instance, a Co-MOF derived from this compound demonstrated remarkable ORR activity, comparable to or even surpassing that of commercial platinum-based catalysts . This finding highlights its potential in clean energy applications.

FLT3 and CDK Inhibition in Cancer Therapeutics

Another exciting application lies in cancer therapeutics. A series of derivatives, including the compound , were designed and synthesized as FLT3 (FMS-like tyrosine kinase 3) and CDK (cyclin-dependent kinase) inhibitors. Compound 50 (FN-1501), derived from this compound, exhibited potent inhibitory activities against FLT3, CDK2, CDK4, and CDK6. It also showed antiproliferative effects against leukemia cells, making it a promising candidate for acute myeloid leukemia (AML) treatment .

Carbon Materials for Energy Storage and Conversion

The compound has been explored for its potential in energy storage and conversion. Researchers used it as a precursor to prepare Co, N-codoped porous carbon materials (CoNC). These CoNC materials demonstrated excellent electrocatalytic performance for ORR, outperforming commercial Pt/C catalysts in terms of limiting current density and half-wave potential . This suggests its utility in fuel cells and other energy-related applications.

Antiproliferative Activity Against Cancer Cells

In addition to its role as an inhibitor, the compound itself has shown antiproliferative activity against cancer cells. Specifically, it induced tumor regression in a mouse xenograft model of acute myeloid leukemia . This finding underscores its potential as a direct therapeutic agent.

Safety Profile and Toxicity Studies

Compound 50 (FN-1501) demonstrated a safer toxicity profile than other inhibitors, making it a promising candidate for further drug development . Understanding its safety characteristics is crucial for clinical translation.

Unique Structural Features for Drug Design

The compound’s distinct structure, with a benzofuran core and appended functional groups, provides opportunities for rational drug design. Researchers can explore modifications around this scaffold to enhance selectivity, binding affinity, and pharmacokinetic properties.

特性

IUPAC Name

(2Z)-6-hydroxy-2-[(3-methylphenyl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-15-4-3-5-16(12-15)13-20-21(26)17-6-7-19(25)18(22(17)27-20)14-24-10-8-23(2)9-11-24/h3-7,12-13,25H,8-11,14H2,1-2H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQRITVKASDCSA-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。